
5-Chloro-2,3,4-trifluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2,3,4-trifluoropyridine is a halogenated pyridine derivative with the molecular formula C5HClF3N This compound is characterized by the presence of three fluorine atoms and one chlorine atom attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3,4-trifluoropyridine typically involves the halogenation of pyridine derivatives. One common method involves the reaction of pentachloropyridine with potassium fluoride in dimethyl sulfoxide (DMSO) at temperatures ranging from 60°C to 125°C. This reaction can be enhanced by the addition of a phase transfer catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2,3,4-trifluoropyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of halogen atoms makes it highly reactive towards nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions with nucleophiles such as amines, thiols, and alkoxides are common.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile and reaction conditions. For example, reactions with amines can yield amino-substituted pyridines, while reactions with thiols can produce thio-substituted derivatives .
Aplicaciones Científicas De Investigación
5-Chloro-2,3,4-trifluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Industry: It is used in the production of specialty chemicals, including herbicides and insecticides.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2,3,4-trifluoropyridine involves its interaction with various molecular targets. The electron-withdrawing effects of the halogen atoms enhance its reactivity towards nucleophiles, facilitating nucleophilic substitution reactions. The compound can also participate in redox reactions, altering its oxidation state and forming new derivatives .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloro-2,4,6-trifluoropyridine: Another halogenated pyridine with similar reactivity but different substitution pattern.
3-Chloro-2,4,5,6-tetrafluoropyridine: A tetrafluorinated pyridine with distinct chemical properties due to the presence of an additional fluorine atom.
Uniqueness
5-Chloro-2,3,4-trifluoropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and physical properties. The combination of chlorine and fluorine atoms in the pyridine ring makes it a versatile compound for various chemical transformations and applications .
Propiedades
Fórmula molecular |
C5HClF3N |
|---|---|
Peso molecular |
167.51 g/mol |
Nombre IUPAC |
5-chloro-2,3,4-trifluoropyridine |
InChI |
InChI=1S/C5HClF3N/c6-2-1-10-5(9)4(8)3(2)7/h1H |
Clave InChI |
JSFBYKBWRWVALS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=N1)F)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


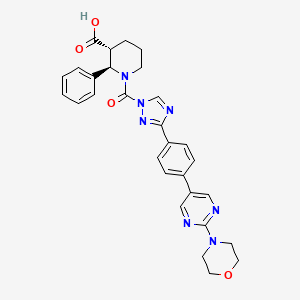

![(3E)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide](/img/structure/B12433672.png)

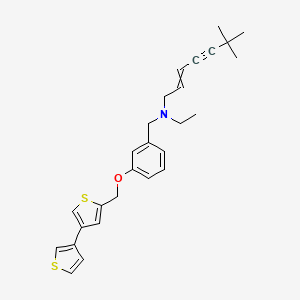
![[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl Prop-2-enoate](/img/structure/B12433700.png)
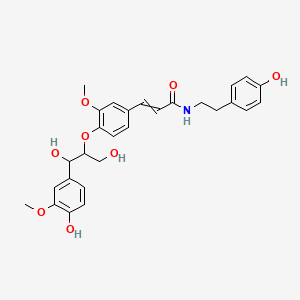
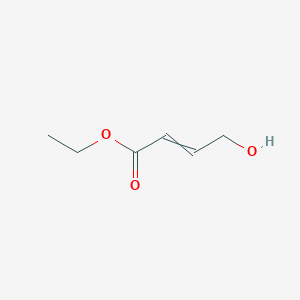
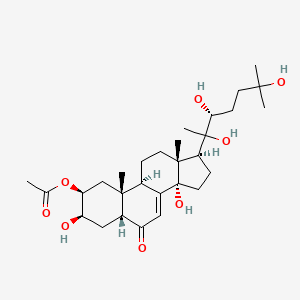
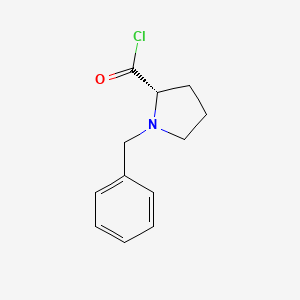
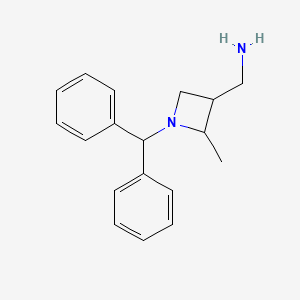
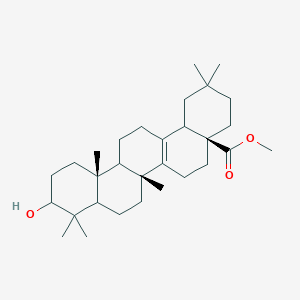
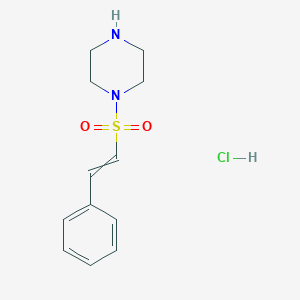
![3-[(3-bromothiophen-2-yl)methylidene]-1H-indol-2-one](/img/structure/B12433748.png)
